molecular formula C25H22FNO4 B8233502 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(2-fluorophenyl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(2-fluorophenyl)propanoic acid

Cat. No.: B8233502
M. Wt: 419.4 g/mol
InChI Key: QHOYRXBYNIHFMF-HSZRJFAPSA-N
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Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a methylamino group and a 2-fluorophenyl substituent on a propanoic acid backbone. The R-configuration at the chiral center is critical for its stereospecific interactions in peptide synthesis and medicinal chemistry applications. The Fmoc group serves as a temporary protecting group for amines, enabling its use in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(2-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-8-2-7-13-22(16)26)25(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21,23H,14-15H2,1H3,(H,28,29)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOYRXBYNIHFMF-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CC1=CC=CC=C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs identified in the evidence:

Compound Name Substituent(s) Stereochemistry Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(2-fluorophenyl)propanoic acid 2-fluorophenyl R Methylamino, Fmoc, carboxylic acid ~443 (estimated) Peptide synthesis, medicinal chemistry probes
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3,5,6-tetrafluorophenyl)propanoic acid (4) 2,3,5,6-tetrafluorophenyl S Amino, Fmoc, carboxylic acid ~516 Enhanced electron-withdrawing effects; potential for high-affinity binding in fluorinated environments
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-difluorophenyl R Amino, Fmoc, carboxylic acid ~429 Improved solubility and metabolic stability compared to mono-fluorinated analogs
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-tolyl (2-methylphenyl) S Amino, Fmoc, carboxylic acid ~413 Steric hindrance from methyl group may slow coupling kinetics in SPPS
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid Mercapto (-SH) R Thiol, Fmoc, carboxylic acid ~343 Nucleophilic thiol enables disulfide bond formation; used in conjugate chemistry
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-3-(4-acetamidophenyl)propanoic acid 4-acetamidophenyl R Acetamido, Fmoc, carboxylic acid ~444 Polar acetamido group enhances hydrophilicity; potential for hydrogen bonding in inhibitors

Key Research Findings

Electronic Effects of Fluorination: The 2-fluorophenyl group in the target compound provides moderate electron withdrawal, balancing stability and reactivity. In contrast, tetrafluorophenyl analogs (e.g., compound 4 ) exhibit stronger electron-deficient aromatic systems, which may improve resistance to oxidative degradation but reduce nucleophilicity in coupling reactions. Difluorinated analogs (e.g., 3,5-difluorophenyl ) show enhanced metabolic stability in pharmacokinetic studies compared to mono-fluorinated derivatives, attributed to reduced cytochrome P450-mediated metabolism.

Stereochemical Impact: The R-configuration in the target compound and its difluorinated analog is critical for compatibility with D-amino acid-based peptide therapeutics, which are resistant to proteolytic cleavage. S-configured analogs (e.g., compound 4 ) are less common in SPPS but may serve specialized roles in mirror-image peptide design.

Thiol-containing analogs (e.g., ) enable site-specific bioconjugation but require handling under inert conditions to prevent oxidation.

Toxicity and Safety: While specific toxicity data for the target compound are unavailable, related Fmoc-amino acids (e.g., ) exhibit hazards such as skin/eye irritation (H315/H319) and respiratory sensitization (H335). Proper handling under fume hoods is advised .

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